molecular formula C22H14N2O5 B3499484 3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID

3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID

Cat. No.: B3499484
M. Wt: 386.4 g/mol
InChI Key: RHQIQXASDGQMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety attached to a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a phthalimide moiety with a benzamido group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-19(23-15-5-3-4-14(12-15)22(28)29)13-8-10-16(11-9-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIQXASDGQMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID
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3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID
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3-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDO]BENZOIC ACID

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